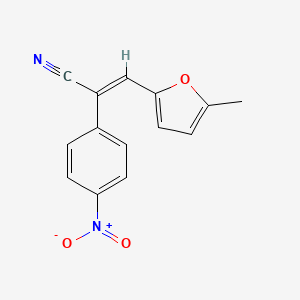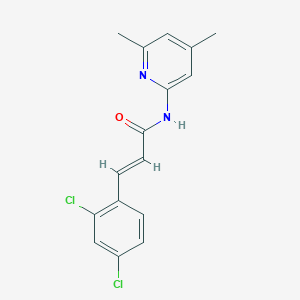![molecular formula C15H15FN2O3S B5730838 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as N-(4-fluorophenylsulfonyl)-N-(4-methylphenyl)glycine amide (FMPGA), is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound was first synthesized in 2011 by a team of researchers from the University of California, San Diego, and has since been the subject of numerous studies investigating its properties and potential uses.
Mécanisme D'action
The mechanism of action of FMPGA is not fully understood, but it is believed to involve the inhibition of DPP-IV. This enzyme is involved in the degradation of endogenous opioids, which play a key role in the regulation of pain. By inhibiting DPP-IV, FMPGA may be able to enhance the analgesic effects of opioids, leading to a reduction in pain.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for neuropathic pain, FMPGA has also been studied for its effects on other physiological processes. For example, a study published in the Journal of Medicinal Chemistry found that FMPGA was able to reduce blood glucose levels in mice with type 2 diabetes. This suggests that FMPGA may have potential as a treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FMPGA is its potency as an inhibitor of DPP-IV. This makes it a potentially useful tool for studying the role of DPP-IV in various physiological processes. However, one limitation of FMPGA is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on FMPGA. One area of interest is its potential as a treatment for neuropathic pain. Further studies will be needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for diabetes. Future studies will be needed to determine the optimal dosage and administration route for this application. Additionally, there is potential for FMPGA to be used as a tool for studying the role of DPP-IV in other physiological processes.
Méthodes De Synthèse
The synthesis of FMPGA involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine in the presence of a base, such as triethylamine. This reaction produces N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide(4-fluorophenylsulfonyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide(4-methylphenyl)glycine, which is then converted to FMPGA through the addition of ammonia and subsequent purification.
Applications De Recherche Scientifique
FMPGA has been the subject of numerous studies investigating its potential applications in the field of medicine. One area of research has focused on its potential as a treatment for neuropathic pain. In a study published in the Journal of Medicinal Chemistry, FMPGA was found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of endogenous opioids. This suggests that FMPGA may be able to enhance the analgesic effects of opioids, making it a potential candidate for the treatment of neuropathic pain.
Propriétés
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-2-6-13(7-3-11)18(10-15(17)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOUDLLUKFTRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)




![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)


